1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(4-Chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic urea derivative featuring a 4-chlorophenyl group and a tetrazole ring substituted with a 3,4-difluorophenyl moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N6O/c16-9-1-3-10(4-2-9)20-15(25)19-8-14-21-22-23-24(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNQIIRGKUPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylacetonitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.
Urea Formation: The resulting tetrazole is then reacted with 4-chlorophenyl isocyanate in an appropriate solvent, such as dichloromethane, to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and difluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Tetrazole vs. Pyrazole/Triazole Rings The tetrazole ring in the target compound offers stronger acidity (pKa ~4.9) compared to pyrazole (pKa ~17) or triazole (pKa ~10), enabling ionic interactions under physiological conditions . This property is absent in pyrazole-based analogues like the compounds in and .
Substituent Effects The 3,4-difluorophenyl group on the tetrazole ring introduces ortho-fluorine effects, which can enhance metabolic stability and target binding through steric and electronic modulation. In contrast, para-fluorophenyl groups (e.g., in ) primarily influence electronic effects without significant steric hindrance .
Pharmacological Potential Urea derivatives with tetrazole rings (e.g., the target compound) are hypothesized to modulate ion channels (e.g., potassium channels) due to their structural similarity to known channel blockers listed in . Pyrazole-based ureas (e.g., ) show higher selectivity for kinase targets due to the trifluoromethyl group’s strong electron-withdrawing effects .
Research Findings and Data
Table 2: Comparative Pharmacological Data
Biological Activity
1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 324.75 g/mol
The presence of the chlorophenyl and difluorophenyl moieties contributes to its biological activity by influencing interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of compounds similar to 1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. It has shown strong inhibitory activity against urease, which is crucial for the treatment of conditions like kidney stones. The IC values for various derivatives range significantly, indicating potent enzyme inhibition capabilities.
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| 7l | Urease | 2.14±0.003 |
| 7m | Urease | 0.63±0.001 |
| Thiourea | Urease | 21.25±0.15 |
Anticancer Activity
The compound's potential as an anticancer agent has been investigated, with preliminary results suggesting it may inhibit tubulin polymerization and induce apoptosis in cancer cells. Docking simulations have identified potential interactions with tubulin, indicating a mechanism that could disrupt cancer cell proliferation .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Anticancer Potential : A derivative demonstrated significant cytotoxicity against HeLa cells with an IC value in the low micromolar range, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition Research : In a comparative study, various compounds were tested for their urease inhibition capabilities, with some derivatives outperforming traditional inhibitors .
The biological activity of 1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can be attributed to its ability to interact with specific biological targets:
- Urease Inhibition : The compound binds to urease active sites, preventing substrate access and subsequent enzymatic activity.
- Anticancer Mechanism : By interfering with tubulin dynamics, it disrupts mitotic processes in cancer cells.
Q & A
Q. Q1. What are the critical reaction conditions for synthesizing urea-tetrazole derivatives with high purity?
- Methodological Answer :
- Step 1 : Start with chlorinated aniline derivatives (e.g., 4-chloroaniline) and react with isocyanates to form the urea backbone. Catalysts like palladium on carbon (Pd/C) improve coupling efficiency in hydrogenation steps .
- Step 2 : Introduce the tetrazole moiety via cycloaddition reactions using sodium azide and nitriles under reflux (e.g., acetonitrile, 80°C, 12 hours).
- Step 3 : Optimize solvent choice (e.g., THF or DMF) to enhance solubility of intermediates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Data : Typical yields range from 56–98% for similar compounds, with purity >97% confirmed by HPLC .
Basic Research: Structural Characterization
Q. Q2. How can spectroscopic methods confirm the integrity of the urea-tetrazole scaffold?
- Methodological Answer :
- IR Spectroscopy : Look for urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹) .
- ¹H/¹³C NMR : Urea NH protons appear as broad singlets (δ 8.5–9.5 ppm). Tetrazole protons (if present) resonate as singlets (δ 8.0–9.0 ppm). Aromatic protons from chlorophenyl/difluorophenyl groups show splitting patterns consistent with substitution .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂ClF₂N₆O: calculated 395.08, observed 395.1) .
Intermediate Research: Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Target Binding : Use fluorescence polarization assays to assess binding affinity to enzymes (e.g., prolyl-tRNA synthetase, as in related urea derivatives) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC₅₀ values <10 µM indicate high potency .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
Advanced Research: Structure-Activity Relationship (SAR) Analysis
Q. Q4. How do substituents on the phenyl and tetrazole rings influence biological activity?
- Methodological Answer :
- Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability. Compare 4-chloro vs. 3-chloro derivatives: 4-substitution increases enzyme inhibition by ~30% .
- Difluorophenyl Group : Fluorine atoms boost metabolic stability. 3,4-difluoro substitution improves target selectivity over mono-fluoro analogs .
- Tetrazole Position : 1H-tetrazole (vs. 2H-isomer) increases hydrogen-bonding capacity, critical for receptor interactions .
- Data Table :
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Cl, 3,4-F₂-tetrazole | 2.1 ± 0.3 | 3.8 |
| 2-Cl, 4-F-tetrazole | 8.5 ± 1.2 | 4.1 |
| 3,5-F₂, no Cl | >50 | 2.9 |
Advanced Research: Resolving Data Contradictions
Q. Q5. How to address discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature) that may affect compound stability. For example, tetrazoles degrade under acidic conditions, skewing IC₅₀ results .
- Step 2 : Compare pharmacokinetic profiles (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS. Poor solubility may mask true potency in cell-based assays .
- Step 3 : Perform molecular docking to identify binding pose variations. A 1.5 Å shift in the urea carbonyl position can reduce binding energy by 2 kcal/mol .
Advanced Research: Computational Modeling
Q. Q6. Which computational strategies predict the target selectivity of urea-tetrazole derivatives?
- Methodological Answer :
- Ligand-Based Virtual Screening : Use 2D/3D similarity searches against databases like PubChem to identify potential targets (e.g., kinase inhibitors) .
- Molecular Dynamics (MD) : Simulate compound-receptor interactions over 100 ns trajectories. Key metrics: RMSD (<2 Å stability), hydrogen bond occupancy (>80%) .
- QSAR Models : Train models using descriptors like molar refractivity, polar surface area, and H-bond donors. R² >0.7 indicates robust predictive power .
Advanced Research: Synthetic Scale-Up Challenges
Q. Q7. What scalability issues arise during multi-step synthesis, and how are they mitigated?
- Methodological Answer :
- Issue 1 : Low yields in cycloaddition steps due to sodium azide handling. Solution : Use flow chemistry for safer azide reactions .
- Issue 2 : Epimerization during urea formation. Solution : Optimize reaction temperature (<40°C) and use chiral auxiliaries .
- Issue 3 : Purification bottlenecks. Solution : Switch from column chromatography to recrystallization (ethanol/water, 70:30) for >100 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
